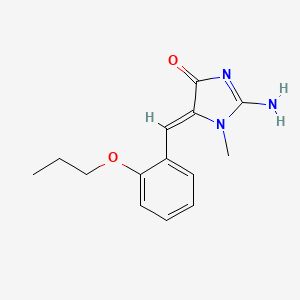
(5Z)-2-imino-1-methyl-5-(2-propoxybenzylidene)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its imidazolidinone core structure, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE typically involves the condensation of an appropriate aldehyde with a substituted imidazolidinone. The reaction is often carried out under mild conditions using a base catalyst such as sodium hydroxide or potassium carbonate. The reaction mixture is usually heated to reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxo derivatives of the imidazolidinone core.
Reduction: Reduced imidazolidinone derivatives.
Substitution: Substituted imidazolidinone derivatives with various functional groups.
Scientific Research Applications
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-IMINO-5-{[3-(3-METHYL-4-PROPOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-[(2-PROPOXYPHENYL)METHYLIDENE]-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE
Uniqueness
(5Z)-2-IMINO-1-METHYL-5-[(2-PROPOXYPHENYL)METHYLIDENE]IMIDAZOLIDIN-4-ONE stands out due to its unique imidazolidinone core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(5Z)-2-amino-1-methyl-5-[(2-propoxyphenyl)methylidene]imidazol-4-one |
InChI |
InChI=1S/C14H17N3O2/c1-3-8-19-12-7-5-4-6-10(12)9-11-13(18)16-14(15)17(11)2/h4-7,9H,3,8H2,1-2H3,(H2,15,16,18)/b11-9- |
InChI Key |
VJCOGKBBWQOJAI-LUAWRHEFSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)N=C(N2C)N |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N=C(N2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















